![molecular formula C16H11N3OS2 B2935151 N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681166-73-4](/img/structure/B2935151.png)
N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Applications
Antitumor Agents : Certain derivatives, such as those studied by Yoshida et al. (2005), have shown selective cytotoxicity against tumorigenic cell lines, indicating potential as antitumor agents. This highlights the compound's relevance in cancer research, particularly in designing drugs with improved selectivity and potency against cancer cells (Yoshida et al., 2005).
Supramolecular Gelators : A study by Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, including those related to the queried compound. These findings are significant in materials science, especially in the development of new materials with specific mechanical and chemical properties (Yadav & Ballabh, 2020).
Corrosion Inhibitors : Benzothiazole derivatives have been studied for their corrosion inhibiting effects, as noted by Hu et al. (2016). These compounds, including variants of the queried molecule, offer promising applications in protecting metals from corrosion, underscoring their industrial significance (Hu et al., 2016).
Chemical Synthesis and Structural Analysis
- Synthetic Routes and Transformations : Research into the synthetic pathways and transformations of related compounds provides insights into their structural and chemical properties. For example, the work by El’chaninov et al. (2018) on synthesizing and transforming pyrazolo[4,3-g][1,3]benzothiazole derivatives contributes to a deeper understanding of these compounds' chemical behavior and potential modifications for specific applications (El’chaninov et al., 2018).
Antimicrobial and Antioxidant Activity
- Biological Activity : Studies like those conducted by Patel and Shaikh (2010) have demonstrated the antimicrobial and antioxidant activities of benzothiazole derivatives, indicating their potential use in developing new antimicrobial and antioxidant agents (Patel & Shaikh, 2010).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. Without knowing the specific targets of this compound, it’s difficult to determine the exact pathways it affects .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Without this information, it’s difficult to predict the specific effects of this compound .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its interaction with targets, and its ADME properties .
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c1-9-2-4-12-14(6-9)22-16(18-12)19-15(20)10-3-5-11-13(7-10)21-8-17-11/h2-8H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDZEPBKNCZFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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